molecular formula C16H24BrNO2 B14325005 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate CAS No. 106693-16-7

2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate

Cat. No.: B14325005
CAS No.: 106693-16-7
M. Wt: 342.27 g/mol
InChI Key: CRTGVJZSFAONMO-UHFFFAOYSA-N
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Description

2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group, a brominated butyl chain, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols.

    Oxidation: Formation of ketones or carboxylic acids.

    Hydrolysis: Formation of amines and alcohols.

Mechanism of Action

The mechanism of action of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and disruption of normal nerve function . This mechanism is similar to that of other carbamate-based pesticides and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl (2-chloro-3,3-dimethylbutyl)methylcarbamate: Similar structure but with a chlorine atom instead of bromine.

    2-Phenylethyl (2-bromo-3,3-dimethylpentyl)methylcarbamate: Similar structure but with a longer alkyl chain.

Uniqueness

2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific combination of the phenylethyl group, brominated butyl chain, and methylcarbamate moiety provides distinct chemical and physical properties that can be leveraged in various applications .

Properties

CAS No.

106693-16-7

Molecular Formula

C16H24BrNO2

Molecular Weight

342.27 g/mol

IUPAC Name

2-phenylethyl N-(2-bromo-3,3-dimethylbutyl)-N-methylcarbamate

InChI

InChI=1S/C16H24BrNO2/c1-16(2,3)14(17)12-18(4)15(19)20-11-10-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3

InChI Key

CRTGVJZSFAONMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN(C)C(=O)OCCC1=CC=CC=C1)Br

Origin of Product

United States

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